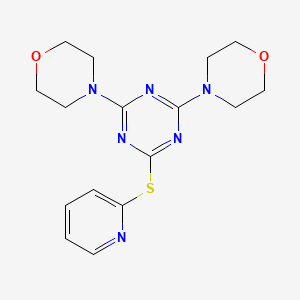
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a pyridyl sulfide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide typically involves the reaction of cyanuric chloride with morpholine and 2-mercaptopyridine. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, often in the presence of a base like sodium carbonate or triethylamine. The reaction conditions usually involve heating the mixture to temperatures between 70-80°C to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .
化学反应分析
Types of Reactions
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide undergoes various chemical reactions, including:
Substitution Reactions: The morpholine groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridyl sulfide moiety can undergo oxidation to form sulfoxides or sulfones.
Condensation Reactions: The compound can participate in condensation reactions with carboxylic acids to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium carbonate for substitution reactions. The reactions are typically carried out in solvents such as dioxane, tetrahydrofuran, or water, depending on the specific reaction requirements .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amides, and esters, depending on the specific reaction conditions and reagents used .
科学研究应用
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide involves its interaction with specific molecular targets. It acts as an inhibitor of PI3K and mTOR, key enzymes in the PI3K/Akt/mTOR signaling pathway. By inhibiting these enzymes, the compound can disrupt cell proliferation and survival, making it a potential candidate for cancer therapy . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential for treating brain tumors .
相似化合物的比较
Similar Compounds
4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A potent PI3K/mTOR inhibitor with similar structural features.
BKM120 (Buparlisib): Another PI3K inhibitor with a triazine core but different substituents.
GDC-0941 (Pictilisib): A PI3K inhibitor with a different substitution pattern on the triazine ring.
Uniqueness
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide is unique due to its balanced inhibition of both PI3K and mTOR, which is not commonly observed in other similar compounds. This balanced inhibition allows for more effective disruption of the PI3K/Akt/mTOR signaling pathway, making it a promising candidate for therapeutic applications .
属性
IUPAC Name |
4-(4-morpholin-4-yl-6-pyridin-2-ylsulfanyl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-2-4-17-13(3-1)25-16-19-14(21-5-9-23-10-6-21)18-15(20-16)22-7-11-24-12-8-22/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYDUHYOCIQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SC3=CC=CC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














